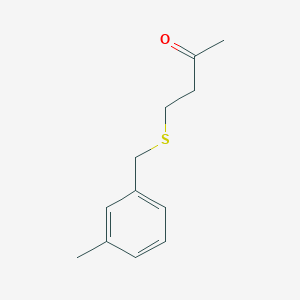
4-((3-Methylbenzyl)thio)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-Methylbenzyl)thio)butan-2-one is an organic compound with the molecular formula C12H16OS It is characterized by the presence of a thioether group attached to a butanone backbone, with a 3-methylbenzyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methylbenzyl)thio)butan-2-one typically involves the reaction of 3-methylbenzyl chloride with butan-2-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the thioether linkage is formed by the displacement of the chloride ion by the sulfur atom of the butanone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
4-((3-Methylbenzyl)thio)butan-2-one undergoes various chemical reactions, including:
Substitution: The benzylic position can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thioethers.
Aplicaciones Científicas De Investigación
4-((3-Methylbenzyl)thio)butan-2-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-((3-Methylbenzyl)thio)butan-2-one involves its interaction with various molecular targets. The thioether group can participate in redox reactions, while the carbonyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-((3-Methylphenyl)thio)butan-2-one: Similar structure but lacks the benzyl group.
4-((3-Methylbenzyl)thio)pentan-2-one: Similar structure but with an additional carbon in the backbone.
Uniqueness
4-((3-Methylbenzyl)thio)butan-2-one is unique due to the presence of both a thioether and a carbonyl group, which allows it to participate in a wide range of chemical reactions. Its structure also provides a balance between hydrophobic and hydrophilic properties, making it versatile for various applications .
Propiedades
Fórmula molecular |
C12H16OS |
|---|---|
Peso molecular |
208.32 g/mol |
Nombre IUPAC |
4-[(3-methylphenyl)methylsulfanyl]butan-2-one |
InChI |
InChI=1S/C12H16OS/c1-10-4-3-5-12(8-10)9-14-7-6-11(2)13/h3-5,8H,6-7,9H2,1-2H3 |
Clave InChI |
HXIDRPVWXZXNEJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CSCCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


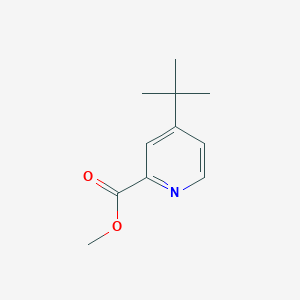
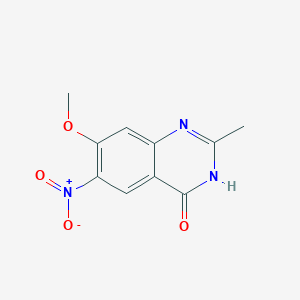
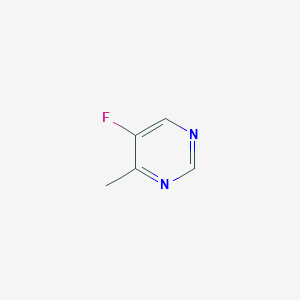

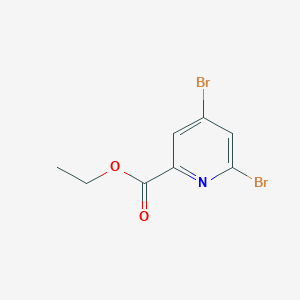

![6-Fluoropyrido[2,3-b]pyrazine](/img/structure/B13654899.png)
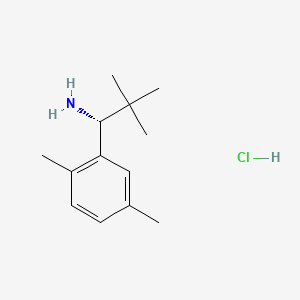
![2-(Bromomethyl)-1-tosyl-1H-benzo[d]imidazole](/img/structure/B13654912.png)
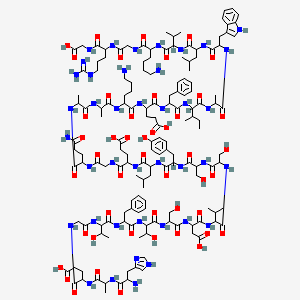
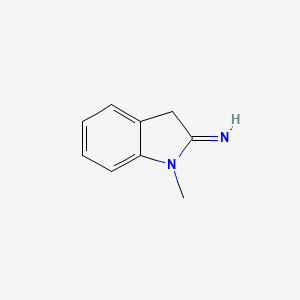

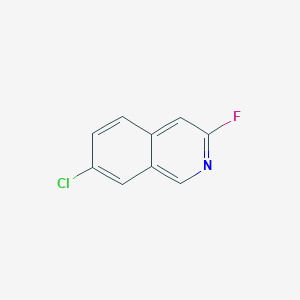
![2-(Trifluoromethyl)benzo[d]thiazole-4-carbaldehyde](/img/structure/B13654948.png)
